molecular formula C15H17ClN4S B2873597 (E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine CAS No. 860787-91-3

(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine

Cat. No.: B2873597
CAS No.: 860787-91-3
M. Wt: 320.84
InChI Key: RHBYHXLJTKFAOR-CMDGGOBGSA-N
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Description

(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine (CID 6404717) is a synthetic triazine derivative of significant interest in biochemical and pharmacological research . As part of the triazene compound class, its research value is closely tied to the study of alkylating agents and their mechanisms of action, which are primarily related to the methylation of DNA, specifically at the O⁶-position of guanine . The resulting DNA adducts, if not repaired, can lead to cell death or somatic point mutations, making this compound a valuable tool for investigating cytotoxicity and mutagenesis . The biological effects and cellular resistance to such compounds are governed by intricate DNA repair systems, including O⁶-alkylguanine-DNA-alkyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER) . Consequently, this chemical is particularly useful for researchers exploring cell resistance mechanisms and for developing strategies to sensitize cells to triazene-based treatments through the pharmacological modulation of these DNA repair pathways . It is supplied for non-human research applications only and is strictly for use in laboratory settings. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-11-14(8-9-20(2)3)17-15(19-18-11)21-10-12-4-6-13(16)7-5-12/h4-9H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBYHXLJTKFAOR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (E)-N-[(3-Fluorobenzyl)oxy]-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenamine

Key Differences:

  • Substituent at Triazine Position 3: The target compound features a 4-chlorobenzylsulfanyl group, whereas the analog has a methylsulfanyl group. The 4-chlorobenzyl group increases steric bulk and lipophilicity (Cl vs. CH₃) .
  • Benzyl Group Substitution: The analog’s benzyl group is substituted with 3-fluoro (meta-fluoro), contrasting with the 4-chloro (para-chloro) in the target compound. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s polarizable halogen effect .
  • Ethenamine Functionalization: The target compound’s ethenamine is N,N-dimethyl, while the analog’s ethenamine is modified with an N-[(3-fluorobenzyl)oxy] group.

Physicochemical Comparison:

Property Target Compound Analog ()
Molecular Formula C₁₅H₁₆ClN₄S (estimated) C₁₄H₁₅FN₄OS
Molecular Weight ~335.8 g/mol (calculated) 306.36 g/mol
Key Substituents 4-Cl-benzylsulfanyl, N,N-dimethyl ethenamine 3-F-benzyloxy, methylsulfanyl
Lipophilicity (Predicted logP) Higher (Cl substituent) Moderate (F and O-containing groups)

Implications:

  • The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • The analog’s hydroxylamine-like group could confer redox activity or susceptibility to hydrolysis, unlike the stable N,N-dimethyl group in the target compound .

Broader Context: Sulfanyl-Containing Triazine/Triazol Derivatives

For example:

  • 476485-90-2 : Features a 4-chlorophenyl group on a triazole ring with a sulfanylacetamide chain. While the triazole core differs from triazine, the 4-chlorophenyl group parallels the target compound’s 4-chlorobenzyl, suggesting shared strategies for modulating lipophilicity .

Structural Validation and Computational Tools

The (E)-configuration of the ethenamine group would require validation via X-ray diffraction or NOESY NMR .

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